molecular formula C16H15FN6 B2370546 (Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 338793-38-7

(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2370546
CAS No.: 338793-38-7
M. Wt: 310.336
InChI Key: DBLIVBAFIUEKRS-ASXAAWBKSA-N
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Description

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolopyrimidine core, a fluorophenyl group, and a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts and appropriate ligands.

    Addition of the Dimethylmethanimidamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
  • N’-[7-[(E)-2-(4-bromophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
  • N’-[7-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Uniqueness

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c1-22(2)11-19-15-20-16-18-10-9-14(23(16)21-15)8-5-12-3-6-13(17)7-4-12/h3-11H,1-2H3/b8-5+,19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLIVBAFIUEKRS-ASXAAWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=NN2C(=CC=NC2=N1)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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